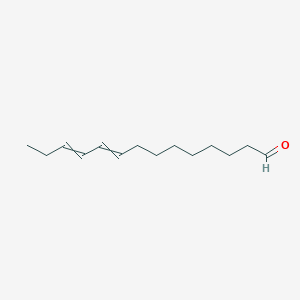
2-Hydroxyindeno(1,2,3-cd)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyindeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds composed of multiple aromatic rings. They are known for their persistence in the environment and potential health hazards, including mutagenic and carcinogenic properties . This compound, specifically, is a hydroxylated form of indeno(1,2,3-cd)pyrene, which is often studied for its environmental and biological impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyindeno(1,2,3-cd)pyrene can be achieved through various methods. One common approach involves the hydroxylation of indeno(1,2,3-cd)pyrene. This can be done using strong oxidizing agents under controlled conditions. For instance, the hydroxylation can be carried out using a mixture of nitric acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar to other PAHs, it can be produced through the combustion of organic materials such as coal, oil, and wood .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyindeno(1,2,3-cd)pyrene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound .
Applications De Recherche Scientifique
2-Hydroxyindeno(1,2,3-cd)pyrene has several applications in scientific research:
Environmental Studies: It is used as a marker for studying the environmental impact of PAHs and their degradation pathways.
Biological Research: Its metabolites are studied for their mutagenic and carcinogenic properties, providing insights into cancer research.
Chemical Research: It serves as a model compound for studying the chemical behavior of PAHs and their interactions with other substances.
Mécanisme D'action
The mechanism of action of 2-Hydroxyindeno(1,2,3-cd)pyrene involves its metabolism by the cytochrome P450 enzyme system. This leads to the formation of reactive metabolites, including epoxides and dihydrodiols, which can bind to DNA and proteins, causing mutations and potentially leading to carcinogenesis . The hydroxylation at multiple positions initiates its biodegradation, which is crucial for understanding its environmental fate .
Comparaison Avec Des Composés Similaires
Indeno(1,2,3-cd)pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another PAH with similar mutagenic and carcinogenic effects.
Dibenz[a,h]anthracene: A structurally similar PAH with comparable environmental and health impacts.
Uniqueness: 2-Hydroxyindeno(1,2,3-cd)pyrene is unique due to its specific hydroxylation, which affects its chemical reactivity and biological interactions. This hydroxyl group makes it more soluble in water compared to its parent compound, influencing its environmental behavior and toxicity .
Propriétés
Numéro CAS |
99520-66-8 |
|---|---|
Formule moléculaire |
C22H12O |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaen-10-ol |
InChI |
InChI=1S/C22H12O/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11,23H |
Clé InChI |
LLNVSKHNSKFCIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




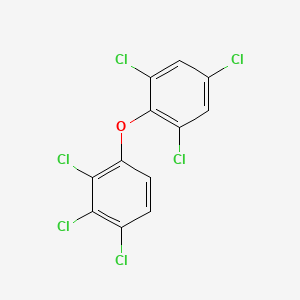

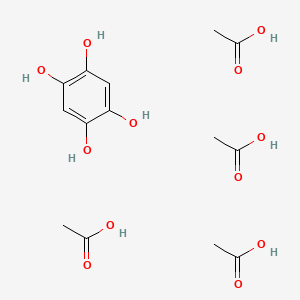
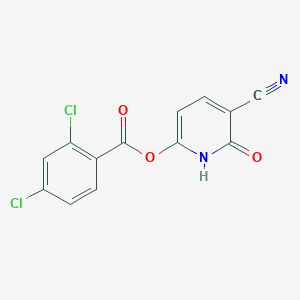
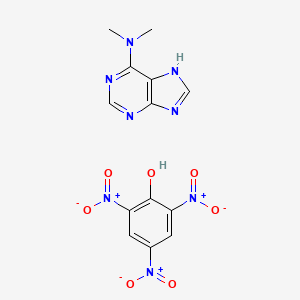
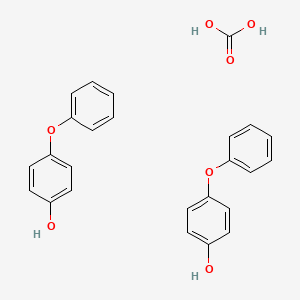
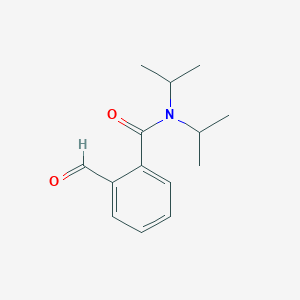
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)


